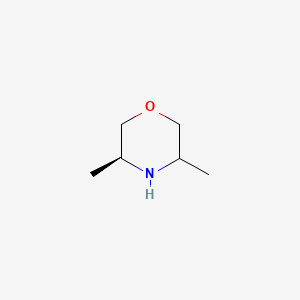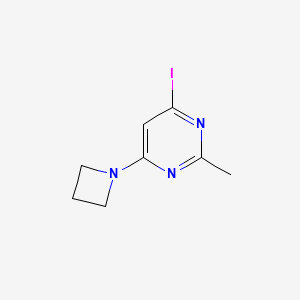
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine is a heterocyclic compound that contains an azetidine ring, an iodine atom, and a methyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Iodine Atom: The iodine atom can be introduced through iodination reactions, often using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors, such as amidines and β-diketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds, Grignard reagents, and halogenating agents.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and osmium tetroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
科学研究应用
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine has several scientific research applications, including:
作用机制
The mechanism of action of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound contains an azetidine ring and a boronic acid group, and it is used in chemical synthesis and as an antiviral agent.
N-substituted-3-chloro-2-azetidinone derivatives: These compounds are known for their anticonvulsant and antimicrobial activities.
L-azetidine-2-carboxylic acid: Found in nature, this compound is used as a building block for biologically active heterocyclic compounds.
Uniqueness
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine is unique due to its combination of an azetidine ring, an iodine atom, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C8H10IN3 |
|---|---|
分子量 |
275.09 g/mol |
IUPAC 名称 |
4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine |
InChI |
InChI=1S/C8H10IN3/c1-6-10-7(9)5-8(11-6)12-3-2-4-12/h5H,2-4H2,1H3 |
InChI 键 |
GKYMIKWPXLVOBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)I)N2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



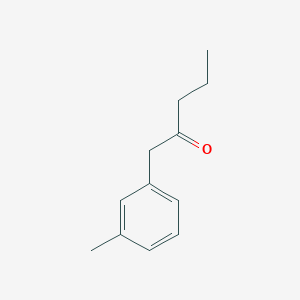

![6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid](/img/structure/B13055618.png)
![3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
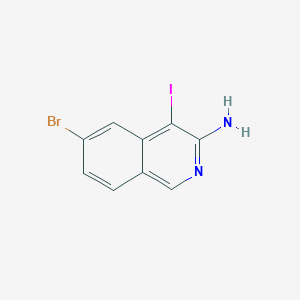
![methyl3-{2-[N'-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13055637.png)
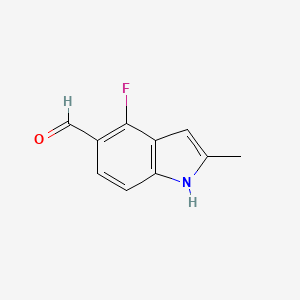
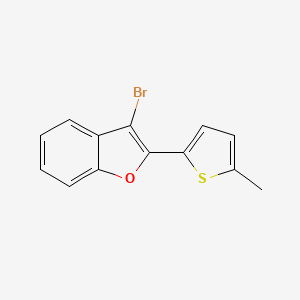
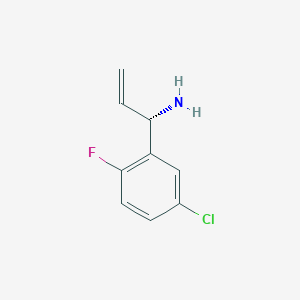
![1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055667.png)
![6-Vinylimidazo[1,2-B]pyridazine](/img/structure/B13055674.png)
![4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride](/img/structure/B13055675.png)
